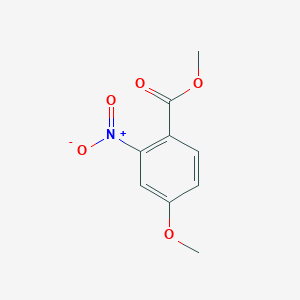

Methyl 4-methoxy-2-nitrobenzoate

Overview

Description

Methyl 4-methoxy-2-nitrobenzoate is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methoxy group and a nitro group

Mechanism of Action

Target of Action

Methyl 4-methoxy-2-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives. The nitro group, − NO 2, like the carboxylate anion, is a hybrid of two equivalent resonance structures

Mode of Action

For instance, they can undergo direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .

Biochemical Pathways

Nitro compounds can affect various biochemical pathways depending on their specific targets and mode of action .

Pharmacokinetics

The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . This could potentially impact the bioavailability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methoxy-2-nitrobenzoate can be synthesized through several methods. One common route involves the nitration of methyl 4-methoxybenzoate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the methoxy group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions:

Reduction: Iron powder, hydrochloric acid, or hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Hydrolysis: Sulfuric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products:

Reduction: Methyl 4-methoxy-2-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-methoxy-2-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 4-methoxy-2-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its nitro and methoxy functional groups.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Methyl 4-nitrobenzoate: Lacks the methoxy group, making it less reactive in certain substitution reactions.

Methyl 2-nitrobenzoate: The nitro group is positioned differently, affecting its reactivity and applications.

Methyl 4-methoxybenzoate: Lacks the nitro group, resulting in different chemical properties and uses.

Uniqueness: Methyl 4-methoxy-2-nitrobenzoate is unique due to the presence of both methoxy and nitro groups on the aromatic ring. This combination of functional groups provides a distinct set of chemical properties, making it versatile for various synthetic and research applications.

Biological Activity

Methyl 4-methoxy-2-nitrobenzoate (CAS No. 181871-73-8) is an organic compound with a molecular formula of CHNO. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on a benzoate structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial effects against various pathogens, potentially making it useful in developing new antimicrobial agents.

- Enzyme Inhibition : The compound has been noted for its potential to inhibit enzymes, which is significant in drug design and therapeutic applications. Its nitro and methoxy groups may play crucial roles in modulating enzyme activity.

- Cellular Interactions : Research indicates interactions with cellular pathways involved in apoptosis and microbial inhibition, which are critical for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens. |

| Enzyme Inhibition | Potential to inhibit specific enzymes, relevant for drug development. |

| Cellular Interactions | Involved in pathways related to apoptosis and microbial inhibition. |

Target and Mode of Action

This compound acts primarily through its functional groups:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to changes in biological activity.

- Methoxy Group : The presence of the methoxy group enhances the compound's lipophilicity, influencing its interaction with biological membranes and receptors.

Biochemical Pathways

The compound's interactions with biological systems suggest it could affect several biochemical pathways, particularly those involved in:

- Apoptosis : Inducing programmed cell death in certain cancer cell lines.

- Microbial Inhibition : Disrupting essential processes in microbial cells, leading to their death.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a lead compound for new antimicrobial therapies.

- Enzyme Inhibition Studies : Research involving enzyme assays indicated that this compound could serve as a competitive inhibitor for certain enzymes such as acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Table 2: Case Study Results

Comparison with Similar Compounds

This compound shares structural similarities with other benzoate derivatives, which can influence its biological properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-nitrobenzoate | Nitro group at position 3 | Different positioning affects reactivity. |

| Methyl 4-nitrobenzoate | Lacks methoxy group | Less reactive in certain substitution reactions. |

| Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | Hydroxy group at position 5 | Increased reactivity due to hydroxyl group. |

Properties

IUPAC Name |

methyl 4-methoxy-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-6-3-4-7(9(11)15-2)8(5-6)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDQNMBIHKQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589913 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181871-73-8 | |

| Record name | Methyl 4-methoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.